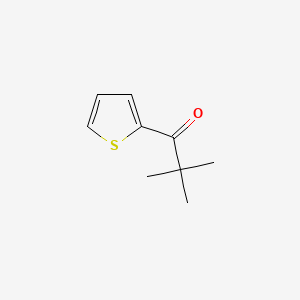

2-(Trimethylacetyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUOKYKJIKZPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380315 | |

| Record name | 2-(trimethylacetyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20409-48-7 | |

| Record name | 2-(trimethylacetyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylacetyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trimethylacetyl)thiophene chemical properties

An In-depth Technical Guide to 2-(Trimethylacetyl)thiophene: Core Chemical Properties, Synthesis, and Applications for Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic ketone in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its characterization, and its strategic importance as a molecular building block.

Core Compound Identification and Significance

This compound, also known as 2-pivaloylthiophene, belongs to the class of aromatic ketones. Its structure features a five-membered thiophene ring, a well-established "privileged scaffold" in medicinal chemistry, acylated at the 2-position with a bulky trimethylacetyl (pivaloyl) group.[1][2] The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, where it contributes to favorable pharmacokinetic and pharmacodynamic properties.[3][4] The presence of both a reactive ketone functionality and an electron-rich aromatic system makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.[5][6]

| Identifier | Value | Reference(s) |

| IUPAC Name | 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one | [1][7][8] |

| Synonyms | 2-Pivaloylthiophene, tert-Butyl 2-thienyl ketone | [1][8] |

| CAS Number | 20409-48-7 | [1][7][9] |

| Molecular Formula | C₉H₁₂OS | [1][7][9] |

| Molecular Weight | 168.26 g/mol | [1][9][10] |

| SMILES | CC(C)(C)C(=O)C1=CC=CS1 | [7][8][9] |

| InChI Key | PMUOKYKJIKZPIR-UHFFFAOYSA-N | [7][8] |

Physicochemical Properties

This compound is typically supplied as a colorless to pale yellow liquid or low-melting solid.[1][11] Its physical characteristics are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Reference(s) |

| Appearance | Clear colorless to pale yellow or very pale pink liquid/solid | [1][11] |

| Boiling Point | 114-116 °C at 14 mmHg | [1][8] |

| Density | 1.070 g/mL at 25 °C | [1][8] |

| Refractive Index | 1.5335 - 1.5380 at 20 °C | [1][11] |

| Flash Point | 99 °C (210 °F) | [8] |

| Purity (Typical) | ≥97.5% | [9][10][11] |

| Storage | Store at room temperature | [1] |

Synthesis and Mechanistic Rationale: The Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[1][12] This electrophilic aromatic substitution reaction provides a clear example of how substrate reactivity dictates synthetic strategy.

The Causality of Reagent Selection and Regioselectivity

The choice of thiophene as the substrate and pivaloyl chloride as the acylating agent is deliberate. Thiophene is an electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene, allowing for milder reaction conditions.[4][13]

The reaction exhibits high regioselectivity, with acylation occurring almost exclusively at the C2 (or α) position.[14] This outcome is not arbitrary; it is governed by the relative stability of the cationic intermediates (sigma complexes) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 (or β) position yields an intermediate with only two significant resonance contributors.[14] The more stable C2-attack intermediate has a lower activation energy, making it the overwhelmingly favored reaction pathway.

A Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), is essential to activate the pivaloyl chloride, generating the highly electrophilic acylium ion that is attacked by the thiophene ring.[1][12][15]

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Self-Validating Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is designed to be self-validating, meaning successful execution and characterization confirm the underlying chemical principles.

Materials:

-

Thiophene

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (or dichloromethane)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: In a fume hood, charge the flask with anhydrous benzene (solvent) and anhydrous AlCl₃ (catalyst). Cool the mixture to 0-5 °C in an ice bath.

-

Acylating Agent Addition: Add pivaloyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is highly exothermic.

-

Thiophene Addition: Dissolve thiophene in a small amount of anhydrous benzene and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains between 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC/GC analysis indicates the consumption of thiophene.

-

Quenching & Workup: Cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product.[1] The boiling point of 114-116 °C at 14 mmHg serves as a key validation checkpoint.[1][8]

Spectroscopic and Structural Characterization

Confirming the structure and purity of the synthesized product is paramount. The following data represent the expected spectroscopic signatures for this compound, based on its structure and data from analogous compounds.[16][17][18]

| Technique | Expected Signature | Rationale |

| ¹H NMR | ~1.35 ppm (s, 9H, -C(CH₃)₃)~7.1-7.2 ppm (dd, 1H, H4-thiophene)~7.6-7.7 ppm (dd, 1H, H3-thiophene)~7.8-7.9 ppm (dd, 1H, H5-thiophene) | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. The three thiophene protons are in distinct chemical environments and will appear as doublets of doublets due to coupling with each other. The H5 proton is typically the most deshielded due to its proximity to the sulfur and the electron-withdrawing carbonyl group. |

| ¹³C NMR | ~28 ppm (-C(C H₃)₃)~44 ppm (-C (CH₃)₃)~128 ppm (C4-thiophene)~132 ppm (C5-thiophene)~134 ppm (C3-thiophene)~144 ppm (C2-thiophene)~200 ppm (C =O) | The spectrum will show distinct signals for the methyl, quaternary, and thiophene carbons. The carbonyl carbon is highly deshielded and appears far downfield. The C2 carbon, attached to the acyl group, is also significantly downfield. |

| FT-IR (cm⁻¹) | ~1650-1670 (strong) (C=O stretch)~2970 (C-H stretch, sp³)~3100 (C-H stretch, sp²)~1400-1550 (C=C stretch, aromatic) | The most prominent peak will be the strong absorbance from the carbonyl (C=O) group. Other key peaks correspond to the C-H stretches of the tert-butyl group and the aromatic thiophene ring, as well as the characteristic ring stretching vibrations.[16][19] |

| Mass Spec (EI) | M⁺ at m/z = 168Fragment at m/z = 111 [M - C(CH₃)₃]⁺Fragment at m/z = 57 [C(CH₃)₃]⁺ | The molecular ion peak (M⁺) should be clearly visible.[18] Key fragmentation pathways include the loss of the tert-butyl radical to form a thienyl-acylium ion (m/z 111) and the formation of the stable tert-butyl cation (m/z 57). |

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the distinct reactivity of its functional components and its role as a versatile scaffold.

Reactivity Profile

-

Ketone Moiety: The carbonyl group is a handle for a vast array of chemical transformations. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in condensation reactions (e.g., Knoevenagel, Wittig) to build molecular complexity.[5]

-

Thiophene Ring: While the acyl group deactivates the ring towards further electrophilic substitution compared to unsubstituted thiophene, reactions like halogenation are still possible, typically directing to the 5-position.

-

Stability: Like other 2-acylthiophenes, the compound is generally stable under neutral conditions but can be susceptible to degradation under strongly acidic, basic, or oxidizing conditions.[20]

Strategic Role in Medicinal Chemistry

Thiophene-containing molecules are integral to a wide range of therapeutics, including anti-inflammatory drugs (Tinoridine), antipsychotics (Olanzapine), and antiplatelet agents (Clopidogrel).[3][21] this compound serves as an ideal starting point for exploring novel chemical space around this privileged core. The bulky tert-butyl group can provide steric hindrance, potentially influencing receptor binding selectivity or improving metabolic stability by shielding adjacent positions from enzymatic attack.

Caption: Relationship between the structural features of this compound and its applications.

Safety and Handling

-

Hazard Codes: Xn (Harmful).[1]

-

Risk Statements: R22 (Harmful if swallowed), R43 (May cause sensitization by skin contact).[1]

-

Safety Statements: S24/25 (Avoid contact with skin and eyes), S36/37 (Wear suitable protective clothing and gloves).[1]

Handling: Work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

References

- 1. This compound CAS#: 20409-48-7 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. fishersci.fi [fishersci.fi]

- 9. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 10. Pi Chemicals System - PI-26279 this compound (20409-48-7) [internal.pipharm.com]

- 11. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. echemi.com [echemi.com]

- 15. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 20. hopemaxchem.com [hopemaxchem.com]

- 21. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

2-(Trimethylacetyl)thiophene CAS number 20409-48-7

An In-Depth Technical Guide to 2-(Trimethylacetyl)thiophene (CAS: 20409-48-7) for Advanced Research and Development

Foreword

As a key heterocyclic building block, this compound, also known as 2-pivaloylthiophene, represents a cornerstone intermediate in the synthesis of complex organic molecules. Its unique combination of a sterically hindered ketone and an electron-rich thiophene ring provides a versatile platform for chemical modification. This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a senior application scientist's perspective on the synthesis, characterization, and strategic utilization of this compound, emphasizing the rationale behind methodological choices and the practical implications for discovery programs.

Core Molecular Attributes and Physicochemical Profile

This compound is an aromatic ketone that serves as a valuable precursor in organic synthesis.[1] Its structure features a five-membered thiophene ring acylated at the C2 position with a bulky pivaloyl group (tert-butyl ketone). This steric hindrance significantly influences its reactivity and conformational properties.[2]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20409-48-7 | [2][3][4][5] |

| Molecular Formula | C₉H₁₂OS | [3][4][5] |

| Molecular Weight | 168.26 g/mol | [3][6] |

| IUPAC Name | 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one | [5] |

| Synonyms | 2-Pivaloylthiophene, tert-Butyl 2-thienyl ketone | [1][7] |

| Appearance | Colorless to light yellow liquid or solid | [1][5][8] |

| Boiling Point | 114-116 °C at 14 mmHg | [1][8] |

| Density | 1.070 g/mL at 25 °C | [1][8] |

| Refractive Index | ~1.5350 at 20 °C | [1][5] |

| Flash Point | 98.89 °C (closed cup) | [9] |

| Storage | Store at room temperature |[1][8] |

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of thiophene.[1][10] This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale and Regioselectivity

The high regioselectivity for substitution at the 2-position (alpha to the sulfur atom) is a defining feature of thiophene's reactivity.[11][12] This preference is dictated by the superior resonance stabilization of the cationic intermediate (sigma complex) formed during electrophilic attack at C2 compared to attack at C3.[11][13] The C2-attack intermediate allows for the positive charge to be delocalized over three atoms, including the sulfur, whereas the C3-attack intermediate only has two resonance structures.[11] The choice of a strong Lewis acid, typically aluminum chloride (AlCl₃), is critical for generating the highly electrophilic acylium ion from pivaloyl chloride.[14][15]

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Validated Laboratory Protocol

This protocol is designed for reproducibility and safety. All operations should be conducted in a well-ventilated fume hood by qualified personnel.

Reagents & Equipment:

-

Thiophene (reactant)

-

Pivaloyl chloride (acylating agent)

-

Anhydrous Aluminum chloride (AlCl₃) (catalyst)

-

Dichloromethane (DCM) (solvent, anhydrous)

-

Hydrochloric acid (HCl), dilute aqueous solution (for quench)

-

Saturated sodium bicarbonate solution (for neutralization)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser with a drying tube

Procedure:

-

Setup: Assemble the glassware and ensure it is dry. Charge the reaction flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Catalyst Suspension: Cool the flask to 0 °C in an ice bath and stir to create a suspension of the catalyst.

-

Reagent Addition: In the dropping funnel, prepare a solution of pivaloyl chloride (1.0 eq.) and thiophene (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred catalyst suspension over 30-60 minutes, maintaining the temperature below 5 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. Safety Note: This quench is highly exothermic and releases HCl gas.

-

Work-up: Separate the organic layer. Wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield the final product as a clear liquid.[1][8]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: Standard analytical workflow for this compound characterization.

Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is highly characteristic. It will show a large singlet at approximately 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group. The thiophene ring protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with coupling constants typical for a 2-substituted thiophene.[16][17]

-

¹³C NMR: The carbon spectrum will show a quaternary carbon for the carbonyl group (~190-200 ppm), signals for the tert-butyl group (a quaternary carbon and a methyl carbon), and three distinct signals for the thiophene ring carbons.

-

FT-IR Spectroscopy: The most prominent feature in the infrared spectrum will be a strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.[18] Additional peaks will confirm the presence of C-H bonds (aliphatic and aromatic) and the thiophene ring C-S vibrations.

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.26 g/mol , confirming the compound's identity and providing an accurate assessment of its purity.[2]

Applications in Medicinal Chemistry and Drug Development

The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[19][20] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties like solubility and metabolism while maintaining key receptor interactions.[20]

This compound is a strategic starting material for several reasons:

-

Ketone Handle: The ketone functional group is a versatile handle for further chemical elaboration, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build more complex heterocyclic systems.

-

Building Block for APIs: Thiophene derivatives are integral to drugs across various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[21][22] This compound provides a direct entry into libraries of novel thiophene-based molecules for screening.

-

Modulation of Properties: The bulky tert-butyl group can be used to probe steric requirements in receptor binding pockets or to enhance the metabolic stability of a potential drug candidate by blocking a potential site of metabolism.

Safety and Handling

According to safety data sheets, this compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[4][8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[4]

-

Handling: Avoid breathing vapors and prevent contact with skin and eyes. Handle in a well-ventilated area or fume hood.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

First Aid: In case of skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[4]

This guide provides a comprehensive technical overview grounded in established chemical principles and practical laboratory considerations. By understanding the synthesis, properties, and strategic applications of this compound, researchers can effectively leverage this valuable building block in their scientific endeavors.

References

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

Massachusetts Institute of Technology (MIT). (2013). Thiophene-based covalent organic frameworks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Pharmaceutical Applications of Thiophene. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde.... Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

Sources

- 1. This compound CAS#: 20409-48-7 [amp.chemicalbook.com]

- 2. This compound | 20409-48-7 | VAA40948 [biosynth.com]

- 3. This compound | 20409-48-7 [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | 20409-48-7 [chemicalbook.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound , 98 , 20409-48-7 - CookeChem [cookechem.com]

- 9. 20409-48-7 this compound AKSci 0753AQ [aksci.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Thiophene - Wikipedia [en.wikipedia.org]

- 13. echemi.com [echemi.com]

- 14. Friedel–Crafts Acylation [sigmaaldrich.com]

- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. web.mit.edu [web.mit.edu]

- 17. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cognizancejournal.com [cognizancejournal.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trimethylacetyl)thiophene: Molecular Structure, Synthesis, and Spectroscopic Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2-(Trimethylacetyl)thiophene, a key heterocyclic ketone intermediate. We delve into its core molecular structure, elucidate the prevalent synthetic methodologies with a focus on the regioselectivity of Friedel-Crafts acylation, and provide a detailed analysis of its spectroscopic signature. This document is intended to serve as a foundational resource for scientists leveraging this compound in synthetic chemistry, particularly within the realms of pharmaceutical and materials science research.

Introduction: The Thiophene Core in Modern Chemistry

Heterocyclic compounds are the bedrock of medicinal chemistry, with over 75% of drugs in clinical use containing at least one such ring system.[1] Among these, the thiophene nucleus, a sulfur-containing five-membered aromatic ring, stands out as a "privileged scaffold."[2][3] Its electron-rich nature and its role as a bioisostere for the benzene ring allow it to interact favorably with a wide array of biological targets.[2][3] Thiophene derivatives are integral to numerous commercial drugs, demonstrating a vast range of biological activities including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1]

This compound, also known as 2-pivaloylthiophene or tert-butyl 2-thienyl ketone, is a derivative that combines the aromatic thiophene ring with a sterically bulky tert-butyl ketone group. This structural feature makes it a valuable and versatile building block for constructing more complex molecular architectures.[4][5] This guide will explore the fundamental chemical and physical properties of this compound, providing the technical insights necessary for its effective use in a research and development setting.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is rooted in its structure. This compound's structure consists of a thiophene ring acylated at the C2 position with a trimethylacetyl (pivaloyl) group.

Structural Representation

The connectivity of atoms in this compound is illustrated below. The numbering of the thiophene ring begins at the sulfur atom (position 1), with the acylated carbon being position 2.

Caption: Molecular structure of this compound.

Key Physicochemical Data

A summary of the essential properties of this compound is provided below for quick reference. This data is critical for experimental planning, including reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 20409-48-7 | [4][6][7] |

| Molecular Formula | C₉H₁₂OS | [4][8] |

| Molecular Weight | 168.26 g/mol | [4][8] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 114-116 °C at 14 mmHg | [9] |

| Density | 1.070 g/mL at 25 °C | [9] |

| Refractive Index (n²⁰/D) | ~1.535 | [9][7] |

| SMILES | CC(C)(C)C(=O)c1cccs1 | [7][8] |

| InChI Key | PMUOKYKJIKZPIR-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction provides a direct route to introducing the acyl group onto the heterocyclic ring.

The Friedel-Crafts Acylation Reaction

The reaction involves treating thiophene with an acylating agent, typically pivaloyl chloride (trimethylacetyl chloride), in the presence of a Lewis acid catalyst.

Causality of Experimental Choice: The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is a powerful catalyst, it must be used in stoichiometric amounts due to complexation with the product ketone.[10] Tin(IV) chloride (SnCl₄) is often a milder and effective alternative that can be used in similar quantities.[11] For greener and more recyclable options, solid acid catalysts like Hβ zeolites have also demonstrated excellent activity.[12]

Regioselectivity: The Basis for C2-Substitution

A fundamental principle governing the reactivity of thiophene is its high regioselectivity for electrophilic substitution at the C2 (or C5) position.[13][14] This preference is not arbitrary; it is a direct consequence of the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction mechanism.

-

Attack at C2: When the electrophile (the acylium ion) attacks the C2 position, the positive charge in the resulting intermediate can be delocalized across three resonance structures, including one where the sulfur atom's lone pair participates, effectively stabilizing the cation.[13]

-

Attack at C3: In contrast, attack at the C3 position yields an intermediate where the positive charge is delocalized over only two resonance structures.[13] The sulfur atom cannot directly stabilize the adjacent positive charge without disrupting the conjugated system.

Because the intermediate from C2 attack is more stable, the activation energy for this pathway is lower, leading to the C2-acylated product being formed almost exclusively.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the reactivity of both the thiophene ring and the ketone functional group.

-

Pharmaceutical Synthesis: Thiophene-containing compounds are central to many therapeutic agents. [1][2][15]This intermediate serves as a starting point for building more complex molecules where the thienyl ketone moiety is a key pharmacophore or a scaffold for further elaboration. The ketone can be reduced, oxidized, or used in condensation reactions, while the remaining positions on the thiophene ring (C3, C4, C5) can be functionalized through subsequent reactions like halogenation or lithiation.

-

Materials Science: Thiophene derivatives are fundamental units in the construction of conducting polymers and organic electronic materials. [15][16]While this specific molecule is not a monomer itself, it serves as a precursor to more complex thiophene-based systems used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conclusion

This compound is a structurally well-defined and synthetically accessible chemical intermediate. Its preparation via Friedel-Crafts acylation is a classic example of regioselective electrophilic aromatic substitution, governed by the inherent electronic properties of the thiophene ring. Its identity is unambiguously confirmed by a characteristic suite of spectroscopic data (NMR, IR, MS). For researchers in drug discovery and materials science, a thorough understanding of this molecule's structure, synthesis, and reactivity is essential for leveraging it as a building block in the creation of novel, high-value compounds.

References

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

- Google Patents. (1949). Acylation of thiophene. US2492629A.

-

Edwards Jr., W. R., & Eckert Jr., R. J. (1963). Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

Pi Chemicals System. (n.d.). PI-26279 this compound (20409-48-7). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-(2,3,4,5,6-Pentamethylphenyl)ethanone. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Thiophenethiol, TMS derivative. Retrieved from [Link]

-

J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR Spectrum of 2-dodecyl-5-trimethylstannylthiophene in CD₂Cl₂. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

The Good Scents Company. (n.d.). labdanum ethanone, 2040-10-0. Retrieved from [Link]

-

PubChem. (n.d.). Propiophenone, 2,2',4',6'-tetramethyl-. Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

United Nations Development Programme. (2023). 5to Informe Bienal de Actualización ante la Convención Marco de las Naciones Unidas sobre Cambio Climático. Retrieved from [Link]

-

MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

Perflavory. (n.d.). labdanum ethanone, 2040-10-0. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

SfRBM. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(aminomethyl)phenyl]ethanethioic S-acid. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. This compound | 20409-48-7 | VAA40948 [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 20409-48-7 [chemicalbook.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. This compound CAS#: 20409-48-7 [amp.chemicalbook.com]

- 10. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. tsijournals.com [tsijournals.com]

- 13. echemi.com [echemi.com]

- 14. Thiophene - Wikipedia [en.wikipedia.org]

- 15. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

A Guide to the Spectroscopic Characterization of 2-(Trimethylacetyl)thiophene

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of 2-(Trimethylacetyl)thiophene (also known as 2-pivaloylthiophene), a key heterocyclic building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating analytical framework for the unambiguous identification and characterization of this compound. Each section details robust experimental protocols, interprets the resulting data with expert rationale, and presents quantitative information in a clear, accessible format.

Introduction and Molecular Overview

This compound, belonging to the class of acylthiophenes, is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The thiophene ring is a well-established pharmacophore, and its derivatives are known for a wide range of biological activities. The structural integrity and purity of such intermediates are paramount, making their precise characterization a critical step in any research and development pipeline.

Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure. By synergistically applying NMR, IR, and MS, we can confirm the molecular formula, identify key functional groups, and map the precise connectivity of atoms within this compound, ensuring its identity and quality for downstream applications.

Chemical Profile:

| Identifier | Value |

|---|---|

| IUPAC Name | 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one[1] |

| CAS Number | 20409-48-7[1][2][3] |

| Molecular Formula | C₉H₁₂OS[1][2][3] |

| Molecular Weight | 168.26 g/mol [2] |

Molecular Structure Diagram

The diagram below illustrates the structure of this compound with atom numbering used for spectral assignments in the subsequent sections.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, ¹H NMR is instrumental in defining the substitution pattern on the thiophene ring, while ¹³C NMR confirms the presence of all nine carbon atoms in their unique electronic environments.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound. This self-validating system ensures reproducibility and accuracy.[4]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is typically suitable as it dissolves many organic compounds and its residual solvent peak does not interfere with key signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal standard, providing a reference signal at 0.00 ppm for calibrating the chemical shift axis.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is essential for high resolution.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A 1-2 second delay between pulses ensures full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Operated at the corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 512-2048) is required.

-

Relaxation Delay: A 2-second delay is standard.

-

¹H NMR Data & Interpretation

The ¹H NMR spectrum provides a clear signature of the molecule. The electron-withdrawing carbonyl group deshields the adjacent thiophene protons, shifting them downfield. The tert-butyl group, being electronically isolated, appears as a sharp singlet in the upfield region. While direct spectral data is not available in public repositories, a highly reliable prediction can be made based on the closely related 2-acetylthiophene.[5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.75 | dd | J = 3.8, 1.2 Hz | 1H | H4 |

| ~7.65 | dd | J = 5.0, 1.2 Hz | 1H | H2 |

| ~7.15 | dd | J = 5.0, 3.8 Hz | 1H | H3 |

| ~1.35 | s | - | 9H | C7-H, C8-H, C9-H |

Rationale:

-

Thiophene Protons (H2, H3, H4): These three protons form a characteristic AMX spin system. H4 is most deshielded due to its proximity to the electronegative sulfur atom and the carbonyl group. H2 is adjacent to the sulfur, and H3 is the most upfield of the ring protons. The coupling constants (J-values) are diagnostic for thiophene rings: J(H2,H3) ≈ 5.0 Hz (ortho), J(H3,H4) ≈ 3.8 Hz (meta), and J(H2,H4) ≈ 1.2 Hz (para).

-

tert-Butyl Protons (C7-H, C8-H, C9-H): The nine protons of the three methyl groups are chemically and magnetically equivalent. They do not couple with any other protons, resulting in a sharp singlet integrating to 9H. Its upfield position is typical for aliphatic protons.

¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~198.0 | C5 (C=O) |

| ~144.0 | C1 |

| ~134.0 | C4 |

| ~132.5 | C2 |

| ~128.0 | C3 |

| ~44.0 | C6 (quaternary) |

| ~28.0 | C7, C8, C9 (CH₃) |

Rationale:

-

Carbonyl Carbon (C5): The ketone carbonyl carbon is highly deshielded and appears significantly downfield, typically around 198 ppm.

-

Thiophene Carbons (C1, C2, C3, C4): These carbons resonate in the aromatic region. C1, the carbon attached to the acyl group, is a quaternary carbon and appears downfield. The protonated carbons (C2, C3, C4) can be assigned based on established data for similar substituted thiophenes.[6]

-

tert-Butyl Carbons (C6, C7, C8, C9): The quaternary carbon (C6) appears around 44 ppm. The three equivalent methyl carbons (C7, C8, C9) give a single, typically intense signal around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the most prominent feature is the strong absorption from the carbonyl (C=O) group.

Experimental Protocol: FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is ideal for liquid samples and requires minimal preparation.[4][7]

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water.

-

Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer.

-

Spectral Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

IR Data & Interpretation

Table 3: Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium-Weak | Aromatic C-H Stretch (Thiophene ring) |

| 2970-2870 | Medium-Strong | Aliphatic C-H Stretch (tert-butyl group) |

| ~1665 | Strong, Sharp | C=O Stretch (Ketone) |

| 1520-1350 | Medium | C=C Ring Stretching (Thiophene ring)[8][9] |

| ~850 | Strong | C-H Out-of-plane Bending[8] |

Rationale:

-

C=O Stretch: The most diagnostic peak in the spectrum is the intense, sharp absorption around 1665 cm⁻¹. This frequency is characteristic of an aryl ketone where the carbonyl is conjugated with the aromatic ring, slightly lowering the frequency compared to a simple aliphatic ketone.

-

C-H Stretches: Two distinct regions for C-H stretching are observed. The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (the thiophene ring). The stronger peaks just below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the tert-butyl group.

-

Thiophene Ring Vibrations: A series of absorptions in the 1520-1350 cm⁻¹ region are due to the stretching vibrations of the C=C bonds within the thiophene ring. The C-H out-of-plane bending vibrations give rise to strong bands in the fingerprint region, which can be diagnostic of the ring's substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that creates a radical cation (the molecular ion, M⁺˙) which then undergoes characteristic fragmentation.

Experimental Protocol: Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) system is often used for volatile, thermally stable compounds.[4]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC. The compound will travel through the capillary column and be separated from any impurities before entering the mass spectrometer.

-

MS Data Acquisition (EI Mode):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard energy to produce reproducible fragmentation patterns).

-

Mass Range: Scan a range appropriate for the compound, for instance, m/z 40-300.

-

Source Temperature: ~230 °C.

-

MS Data & Interpretation

The EI mass spectrum will confirm the molecular weight and show a fragmentation pattern dominated by the stability of the resulting ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge) | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 168 | Medium | [C₉H₁₂OS]⁺˙ (Molecular Ion, M⁺˙) |

| 111 | High | [C₅H₃OS]⁺ (Thienoyl cation, [M - C(CH₃)₃]⁺) |

| 83 | Medium | [C₄H₃S]⁺ (Thienyl cation) |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Rationale & Fragmentation Pathway: The molecular ion peak at m/z 168 confirms the molecular formula. The most characteristic fragmentation in pivaloyl compounds is the facile cleavage of the bond between the carbonyl carbon and the quaternary carbon of the tert-butyl group. This is because it leads to two very stable fragments:

-

The tert-butyl cation ([C(CH₃)₃]⁺, m/z 57): A stable tertiary carbocation, which will be a very prominent peak.

-

The 2-thienoyl cation ([C₅H₃OS]⁺, m/z 111): An acylium ion stabilized by the aromatic thiophene ring. This is often the base peak in the spectrum.

This primary fragmentation provides powerful evidence for the presence of the pivaloyl (trimethylacetyl) group attached to the thiophene ring.

Caption: Comprehensive workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when approached with a multi-technique strategy. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the substitution pattern of the thiophene ring. FT-IR spectroscopy provides rapid and conclusive evidence of the key carbonyl functional group. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable tert-butyl and thienoyl cations.

This guide provides the protocols, predicted data, and expert rationale necessary for scientists to confidently identify and verify the structure and purity of this compound, ensuring the integrity of their research and development efforts.

References

- Spectroscopic Profile of 3-Acetylthiophene: An In-depth Technical Guide. Benchchem.

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

-

2-Acetylthiophene | C6H6OS | CID 6920. PubChem, National Institutes of Health. Available at: [Link]

-

2-Acetylthiophene - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

2-Thiophenethiol, TMS derivative. NIST WebBook. Available at: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Japanese Chemical Society. Available at: [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. National Institutes of Health (PMC). Available at: [Link]

-

Thiophene, 2,3,4-trimethyl-. NIST WebBook. Available at: [Link]

-

Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 20409-48-7 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. 2-Acetylthiophene(88-15-3) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trimethylacetyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(Trimethylacetyl)thiophene, a key heterocyclic building block in contemporary drug discovery and materials science. By delving into its synthesis, purification, and detailed spectroscopic analysis, this document aims to equip researchers with the foundational knowledge necessary for its effective application.

Molecular Identity and Physicochemical Properties

This compound, also known as 2-pivaloylthiophene or tert-butyl 2-thienyl ketone, is an aromatic ketone featuring a thiophene ring acylated at the 2-position with a bulky trimethylacetyl (pivaloyl) group. This structural arrangement imparts specific steric and electronic properties that are instrumental in its chemical behavior and utility in synthesis.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20409-48-7 | [1] |

| Molecular Formula | C₉H₁₂OS | [1] |

| Molecular Weight | 168.26 g/mol | [1] |

| Appearance | Clear colorless to pale yellow or very pale pink liquid | [2] |

| Boiling Point | 114-116 °C at 14 mmHg | [3] |

| Density | 1.070 g/mL at 25 °C | [3] |

| Refractive Index (n_D^20) | 1.5350 | [3] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product.

Synthesis via Friedel-Crafts Acylation

The reaction involves the activation of pivaloyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), to generate a highly electrophilic acylium ion. The nucleophilic thiophene ring then attacks this electrophile, preferentially at the C2 position due to the higher stability of the resulting cationic intermediate. Subsequent workup quenches the reaction and liberates the final product.

Caption: Friedel-Crafts acylation of thiophene.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to a suitable inert solvent such as dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Acylation Reaction: To this mixture, add a solution of thiophene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring and Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound is typically a colored oil containing unreacted starting materials and side products. High-purity material, essential for subsequent applications, is obtained through vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.

-

Distillation: Place the crude product in the distillation flask with a magnetic stir bar. Apply vacuum and gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at the reported boiling point (114-116 °C at 14 mmHg).[3] Discard any initial lower-boiling fractions.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the thiophene ring protons and the tert-butyl group. The three protons on the thiophene ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region (around δ 1.4 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the tert-butyl group. The carbonyl carbon is expected to resonate significantly downfield (around δ 200 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Thiophene ring |

| 2970-2870 | C-H stretch | tert-Butyl group |

| ~1660 | C=O stretch | Ketone |

| 1500-1400 | C=C stretch | Thiophene ring |

| ~850 | C-H out-of-plane bend | 2-substituted thiophene |

The exact positions of these bands can be influenced by the molecular environment and are best confirmed by experimental data.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be expected at m/z = 168.

Expected Fragmentation Pattern:

A prominent fragmentation pathway would involve the alpha-cleavage of the bond between the carbonyl group and the tert-butyl group, leading to a stable tert-butyl cation (m/z = 57) and a 2-thenoyl radical. Another significant fragmentation would be the formation of the 2-thenoyl cation (m/z = 111) through the loss of a tert-butyl radical.

Caption: Key mass spectrometry fragmentation pathways.

Applications in Drug Development and Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][8][9] this compound serves as a versatile building block for the synthesis of more complex thiophene-containing molecules with potential therapeutic applications, including antiviral and antifungal agents.[1][8][9] The bulky tert-butyl group can be strategically employed to modulate the steric and electronic properties of the final compound, influencing its binding affinity to biological targets and its pharmacokinetic profile.

For instance, the ketone functionality can be reduced to a secondary alcohol, which can then be further functionalized. The thiophene ring itself can undergo various reactions, such as halogenation or metal-catalyzed cross-coupling reactions, to introduce further diversity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. The synthetic and purification protocols provided offer a practical starting point for researchers, while the spectroscopic information serves as a crucial reference for characterization and quality control.

References

-

Therapeutic importance of synthetic thiophene. (n.d.). PMC. [Link]

-

The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Thiophene-Based Trimers and Their Bioapplications: An Overview. (n.d.). PMC. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. [Link]

-

Supporting Information. (n.d.). American Chemical Society. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Substituted Thiophenes

Abstract

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a foundational building block in both materials science and medicinal chemistry.[1][2] Its unique electronic structure, characterized by a π-conjugated system, allows for extensive chemical modification to precisely tune its properties. This guide provides a comprehensive exploration of the electronic characteristics of substituted thiophenes, delving into the fundamental principles that govern their behavior, the synthetic and analytical methodologies used to investigate them, and their applications in cutting-edge technologies. We will examine how the strategic placement of electron-donating and electron-withdrawing substituents, as well as the extension of conjugation through polymerization and fused-ring architectures, directly impacts the frontier molecular orbital (FMO) energy levels, band gap, and charge transport properties. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of structure-property relationships in this versatile class of compounds.

The Thiophene Core: A Privileged Electronic Scaffold

Thiophene's prevalence in high-performance organic electronics and pharmaceuticals stems from its inherent aromaticity and the electronic contributions of the sulfur heteroatom. The sulfur atom's lone pairs participate in the π-conjugated system, creating an electron-rich ring that is more reactive than benzene.[3] This electronic landscape is not static; it is highly malleable. By introducing substituents at various positions on the thiophene ring, one can systematically modulate the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This ability to fine-tune the HOMO-LUMO gap is the cornerstone of designing tailored materials for specific applications, from organic field-effect transistors (OFETs) to targeted drug candidates.[4][5]

The Impact of Substituents on Frontier Molecular Orbitals

The electronic nature of a substituent dictates its effect on the thiophene core's FMOs. This relationship is a predictable and exploitable tool in molecular engineering.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and alkoxy (-OR) groups donate electron density to the π-conjugated system. This increased electron density raises the energy of both the HOMO and LUMO levels. The destabilization of the HOMO is typically more pronounced, leading to a slight reduction in the overall HOMO-LUMO gap. Materials with higher HOMO levels are easier to oxidize, a critical property for p-type semiconductors used in OFETs and the donor layer of organic photovoltaics (OPVs).[6]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Br) withdraw electron density from the thiophene ring. This withdrawal stabilizes the π-system, lowering the energy of both the HOMO and LUMO. Incorporating EWGs can enhance the ambient stability of materials by lowering the HOMO energy to levels less susceptible to oxidation by air and moisture.[5] Fluorination, in particular, is a common strategy to lower FMO energies and promote planarization of the polymer backbone, which is beneficial for charge transport.[5]

Below is a diagram illustrating the general effects of EDGs and EWGs on the frontier orbital energies of a thiophene monomer.

Caption: Effect of substituents on thiophene's frontier molecular orbital (FMO) energy levels.

Quantitative Impact of Substituents

The choice of substituent allows for precise control over electronic parameters. The following table summarizes typical effects of common functional groups on the HOMO and LUMO energy levels of thiophene-based materials.

| Substituent Type | Example Group | Effect on HOMO | Effect on LUMO | Typical HOMO (eV) | Band Gap (eV) |

| Electron Donating | 3-hexyl (-C₆H₁₃) | Increase (destabilize) | Increase (destabilize) | ~ -5.2 to -4.9 | ~ 2.0 - 2.2 |

| Electron Donating | 3-butoxy (-OC₄H₉) | Strong Increase | Strong Increase | ~ -5.0 to -4.7 | ~ 1.8 - 2.0 |

| Electron Withdrawing | 3,4-difluoro (-F) | Strong Decrease | Strong Decrease | ~ -5.5 to -5.2 | ~ 2.1 - 2.3 |

| Electron Withdrawing | Fused Benzothiadiazole | Significant Decrease | Significant Decrease | ~ -5.6 to -5.3 | ~ 1.5 - 1.7 |

Note: Values are approximate and can vary significantly based on the specific molecular structure, conjugation length, and measurement technique (e.g., cyclic voltammetry vs. computational methods). Sources:[5][6][7]

From Monomers to Polymers: Engineering Conjugated Systems

While substituted monomers are crucial, many applications rely on polythiophenes, where monomer units are linked to form a long, conjugated polymer backbone.[8] This extended π-system is responsible for the remarkable electronic and optical properties of these materials, including their ability to conduct electricity upon doping.[8][9]

The Critical Role of Regioregularity

For substituted thiophenes, such as 3-alkylthiophenes, the way monomers are linked together—their regioregularity —has a profound impact on the material's properties. Three main coupling possibilities exist:

-

Head-to-Tail (HT): The 2-position of one monomer links to the 5-position of the next. This arrangement minimizes steric hindrance between side chains, allowing the polymer backbone to adopt a more planar conformation. This planarity maximizes π-orbital overlap, leading to a smaller band gap, red-shifted optical absorption, and significantly higher charge carrier mobility.[8]

-

Head-to-Head (HH): The 2-position links to the 2-position.

-

Tail-to-Tail (TT): The 5-position links to the 5-position.

Both HH and TT couplings introduce steric clashes between adjacent side chains, forcing the polymer backbone to twist. This twisting disrupts π-conjugation, effectively breaking the electronic communication along the chain and leading to inferior electronic properties. Therefore, achieving high regioregularity (specifically >95% HT coupling) is a primary goal in the synthesis of high-performance polythiophenes.

Caption: Regioregularity in poly(3-substituted thiophene) affects backbone planarity and properties.

Synthetic Pathways to Substituted Polythiophenes

The synthesis of well-defined thiophene-based polymers is non-trivial. The choice of method dictates the polymer's molecular weight, solubility, and, most importantly, its regioregularity.

-

Chemical Oxidative Polymerization: This is a straightforward method often employing an oxidant like iron(III) chloride (FeCl₃).[10][11] While convenient, it typically yields polymers with poor regioregularity and can be difficult to control.

-

Metal-Catalyzed Cross-Coupling Polymerizations: Methods like Kumada Catalyst-Transfer Polycondensation (KCTP) using Nickel catalysts or Stille and Suzuki coupling reactions provide much greater control over the polymerization process.[5][12] These techniques are essential for producing highly regioregular, high molecular weight polymers necessary for demanding electronic applications.

-

Electrochemical Polymerization: In this method, a conductive film of the polymer is grown directly onto an electrode surface by applying an oxidizing potential to a solution of the monomer.[8] This is a convenient way to prepare films for certain applications like sensors or electrochromic devices, though it can produce polymers with structural defects.[8][13]

Core Experimental Protocols for Characterization

To understand and validate the electronic properties of a newly synthesized substituted thiophene, a suite of spectroscopic and electrochemical techniques is essential.

Spectroscopic Analysis: Unveiling Optical Properties

-

UV-Visible (UV-Vis) Spectroscopy: This is the primary technique for determining the optical band gap of a conjugated material. The onset of the lowest energy absorption peak (λ_onset) in the spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO.

-

Causality: A more extended, planar conjugated system results in a smaller HOMO-LUMO gap, which in turn leads to absorption of lower-energy (longer-wavelength) light, causing a red-shift in the absorption spectrum.[14]

-

Calculation: The optical band gap (E_g) is calculated using the formula: E_g (eV) = 1240 / λ_onset (nm) .

-

Electrochemical Analysis: Probing Orbital Energy Levels

Cyclic Voltammetry (CV) is an indispensable electrochemical technique used to determine the HOMO and LUMO energy levels of a material. By measuring the potentials at which the material is oxidized (loses an electron) and reduced (gains an electron), we can calculate the absolute energies of these frontier orbitals.

This protocol provides a self-validating system for accurately determining the FMO energy levels of a soluble thiophene derivative or polymer.

-

Preparation of the Analyte Solution:

-

Dissolve a small, known concentration (e.g., 1-5 mg/mL) of the synthesized thiophene material in a suitable high-purity, anhydrous solvent (e.g., dichloromethane, acetonitrile).

-

Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAHFP) or tetrabutylammonium perchlorate (TBAP), to the solution to ensure conductivity.

-

Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell:

-

Working Electrode: A glassy carbon or platinum disk electrode. This is where the oxidation/reduction of the analyte occurs.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE). This provides a stable potential reference.

-

Counter (or Auxiliary) Electrode: A platinum wire or foil. It completes the electrical circuit.

-

-

Ensure the electrodes are clean and polished according to standard procedures before use.

-

-

Internal Reference and Calibration:

-

After recording the voltammogram of the analyte, add a small amount of an internal reference standard, typically ferrocene/ferrocenium (Fc/Fc⁺), to the same solution.

-

Run the CV scan again to record the reversible redox wave of the ferrocene. The Fc/Fc⁺ couple has a well-defined redox potential (assumed to be -4.8 eV or -5.1 eV below vacuum, depending on the convention used).

-

Trustworthiness: Using an internal reference corrects for variations in the reference electrode potential and solvent effects, making the measurement highly reliable and comparable across different experiments and labs.

-

-

Data Acquisition:

-

Immerse the electrodes in the purged analyte solution.

-

Using a potentiostat, scan the potential from a neutral value towards positive potentials to find the oxidation peak, and then towards negative potentials to find the reduction peak.

-

Record the resulting cyclic voltammogram (a plot of current vs. potential).

-

-

Data Analysis and Calculation:

-

Determine the onset potential of the first oxidation wave (E_ox,onset) and the onset potential of the first reduction wave (E_red,onset) from the voltammogram.

-

Measure the half-wave potential of the ferrocene peak (E₁/₂ (Fc/Fc⁺)).

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (assuming the Fc/Fc⁺ redox level is at -5.1 eV relative to vacuum):

-

HOMO (eV) = - [E_ox,onset - E₁/₂ (Fc/Fc⁺) + 5.1]

-

LUMO (eV) = - [E_red,onset - E₁/₂ (Fc/Fc⁺) + 5.1]

-

-

The electrochemical band gap can then be calculated as: E_g,electrochem = LUMO - HOMO .

-

The following diagram outlines the complete characterization workflow.

Caption: A typical experimental workflow for characterizing the electronic properties of a new thiophene-based material.

Applications: From Electronics to Biology

The ability to rationally design the electronic properties of substituted thiophenes has led to their widespread use in diverse scientific fields.

-

Organic Electronics: This is the most prominent area of application.

-

OFETs: Thiophene-based polymers are benchmark p-type semiconductors. High HOMO levels are desired for good charge injection from gold electrodes, while high planarity and crystallinity are needed for high charge carrier mobility.[4][15]

-

OPVs: In solar cells, thiophenes act as the electron donor material. Their HOMO/LUMO levels must be precisely tuned to align with the electron acceptor material (often a fullerene derivative or non-fullerene acceptor) to ensure efficient charge separation and minimize energy loss.[16][17][18]

-

Conducting Polymers: When doped (oxidized), polythiophenes become electrically conductive.[8] This property is exploited in applications like antistatic coatings, sensors, and bioelectronic interfaces.[19][20]

-

-